

Synthesis of N-Nitroso Labetalol: A Technical Guide for Reference Standard Preparation

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Compound of Interest		
Compound Name:	N-Nitroso Labetalol	
Cat. No.:	B13861502	Get Quote

For Research and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the **N-Nitroso Labetalol** reference standard. **N-Nitroso Labetalol** is a critical nitrosamine impurity that can form during the manufacturing or storage of Labetalol, a widely used medication for hypertension.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies require strict monitoring and control, making the availability of a well-characterized reference standard essential for analytical method development, validation, and quality control.[3][4]

This document details a representative synthetic protocol, summarizes key chemical and regulatory data, and provides a visual workflow for the synthesis process.

Chemical and Physical Data

N-Nitroso Labetalol is the N-nitroso derivative of the secondary amine present in the Labetalol molecule.[5] Its formation is a significant concern, and it is classified by the U.S. Food and Drug Administration (FDA) under the Carcinogenic Potency Categorization Approach (CPCA) Potency Category 4 for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][5]

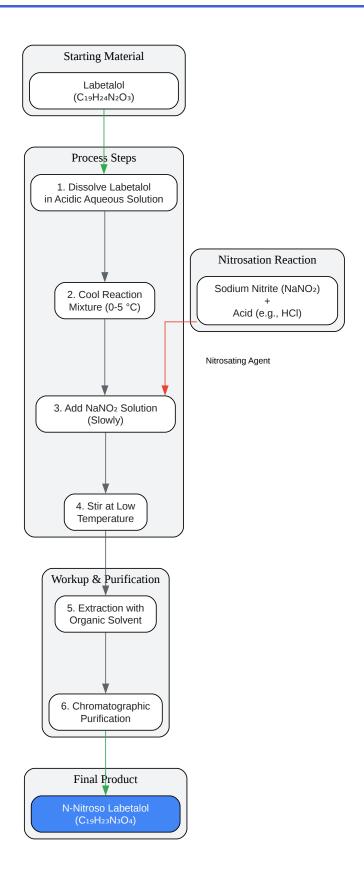


Parameter	Value	Source(s)
IUPAC Name	2-Hydroxy-5-(1-hydroxy-2- (nitroso(4-phenylbutan-2- yl)amino)ethyl)benzamide	[5]
CAS Number	2820170-74-7	[1][6]
Molecular Formula	C19H23N3O4	[1][7]
Molecular Weight	357.41 g/mol	[1]
Appearance	(Expected) Yellowish oil or solid	General knowledge of N- nitroso compounds
Purity (Typical)	>95%	[1]
Regulatory Limit	Acceptable Intake (AI): 1500 ng/day	[1][5]

Synthesis Pathway Overview

The synthesis of **N-Nitroso Labetalol** is achieved through the N-nitrosation of its parent drug, Labetalol. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the Labetalol side chain. The most common and direct method utilizes a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[3][8][9]





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Caption: Synthetic workflow for **N-Nitroso Labetalol** via nitrosation of the Labetalol precursor.



Experimental Protocol

The following is a representative experimental protocol for the synthesis of **N-Nitroso Labetalol**. This procedure is based on established chemical principles for the N-nitrosation of secondary amines in pharmaceuticals.[8][10] Laboratories should conduct their own risk assessments and optimization.

Materials and Reagents:

- Labetalol Hydrochloride
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl), 1M
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- · Deionized Water
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient)

Procedure:

- Dissolution of Labetalol: In a round-bottom flask equipped with a magnetic stirrer, dissolve Labetalol HCl (1.0 equivalent) in a 1:1 mixture of deionized water and 1M HCl. Ensure complete dissolution.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.

Foundational & Exploratory





- Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (1.1 to 1.5 equivalents) in a minimal amount of cold deionized water.
- Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred Labetalol solution over 15-30 minutes. Monitor the addition rate carefully to keep the internal temperature below 5 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5
 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer
 Chromatography (TLC) or Liquid Chromatography (LC) to check for the consumption of the starting material.
- Quenching and Neutralization: Once the reaction is deemed complete, carefully quench any
 excess nitrous acid by adding a small amount of sulfamic acid or urea, if necessary. Slowly
 add saturated sodium bicarbonate solution to neutralize the acid until the pH of the aqueous
 phase is approximately 7-8.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Nitroso Labetalol.
- Purification: Purify the crude product using flash column chromatography on silica gel. The
 appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in
 dichloromethane) should be determined by prior TLC analysis to effectively separate the
 product from unreacted labetalol and other impurities.
- Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield **N-Nitroso Labetalol** as a purified solid or oil.



Characterization and Data

The identity and purity of the synthesized **N-Nitroso Labetalol** reference standard must be confirmed through rigorous analytical testing. Commercial providers of this standard typically supply a comprehensive Certificate of Analysis including the following data.[5]

Analysis Technique	Expected Outcome
HPLC/UPLC	Determination of purity and identification of any related impurities.
LC-MS/MS	Confirmation of the molecular weight (m/z $[M+H]^+ \approx 358.4$) and structural fragmentation pattern.
¹ H NMR	Provides structural confirmation by showing characteristic proton signals. The presence of rotamers due to the N-N=O bond is expected, which may lead to signal broadening or duplication.
FT-IR	Identification of key functional groups, including O-H, N-H (amide), C=O (amide), and the characteristic N=O stretching vibration.
Quantitative NMR can be used for the a determination of the standard's concent use in quantitative analytical methods.	

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